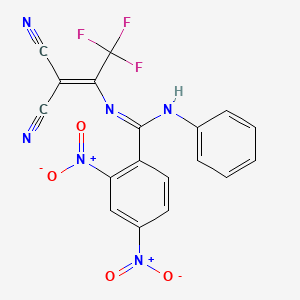
N'-(1,1-dicyano-3,3,3-trifluoroprop-1-en-2-yl)-2,4-dinitro-N-phenylbenzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(1,1-dicyano-3,3,3-trifluoroprop-1-en-2-yl)-2,4-dinitro-N-phenylbenzenecarboximidamide is a synthetic organic compound characterized by its complex structure, which includes multiple functional groups such as cyano, trifluoromethyl, nitro, and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1,1-dicyano-3,3,3-trifluoroprop-1-en-2-yl)-2,4-dinitro-N-phenylbenzenecarboximidamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the trifluoropropenyl intermediate: This step involves the reaction of a suitable precursor with trifluoroacetic acid and a dehydrating agent to form the trifluoropropenyl group.
Introduction of the cyano groups: The intermediate is then reacted with a cyanating agent, such as sodium cyanide, under controlled conditions to introduce the cyano groups.
Nitration: The phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro groups.
Formation of the carboximidamide: The final step involves the reaction of the nitrated intermediate with a suitable amine to form the carboximidamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(1,1-dicyano-3,3,3-trifluoroprop-1-en-2-yl)-2,4-dinitro-N-phenylbenzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Sodium methoxide or other strong nucleophiles.
Major Products Formed
Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of diamine derivatives.
Substitution: Formation of substituted derivatives with different functional groups replacing the cyano groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of N’-(1,1-dicyano-3,3,3-trifluoroprop-1-en-2-yl)-2,4-dinitro-N-phenylbenzenecarboximidamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
N’-(1,1-dicyano-3,3,3-trifluoroprop-1-en-2-yl)-2,4-dinitro-N-phenylbenzenecarboximidamide: can be compared with other compounds containing similar functional groups, such as:
Uniqueness
The unique combination of cyano, trifluoromethyl, nitro, and phenyl groups in N’-(1,1-dicyano-3,3,3-trifluoroprop-1-en-2-yl)-2,4-dinitro-N-phenylbenzenecarboximidamide provides distinct chemical properties, making it valuable for specific applications where these functional groups are advantageous.
Propriétés
IUPAC Name |
N'-(1,1-dicyano-3,3,3-trifluoroprop-1-en-2-yl)-2,4-dinitro-N-phenylbenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9F3N6O4/c19-18(20,21)16(11(9-22)10-23)25-17(24-12-4-2-1-3-5-12)14-7-6-13(26(28)29)8-15(14)27(30)31/h1-8H,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFZWSYDOJYBMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=NC(=C(C#N)C#N)C(F)(F)F)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9F3N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














